1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 5-bromothiophene with ethanamine under specific conditions. One common method includes dissolving the reactants in dimethyl sulfoxide and using N,N-diisopropylethylamine as a base. The reaction is carried out at 150°C for 16 hours, followed by purification through column chromatography . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include dimethyl sulfoxide, N,N-diisopropylethylamine, and column chromatography for purification. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride can be compared with similar compounds such as:
- 2-((1-(5-bromothiophen-2-yl)ethyl)amino)ethan-1-ol hydrochloride
- (1S)-1-(5-bromothiophen-3-yl)ethan-1-amine hydrochloride
These compounds share structural similarities but differ in their functional groups and specific applications. The unique properties of this compound make it particularly valuable for certain research and industrial purposes .
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWRLJDOXYAZRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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